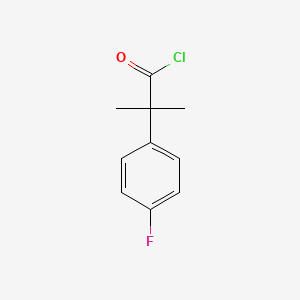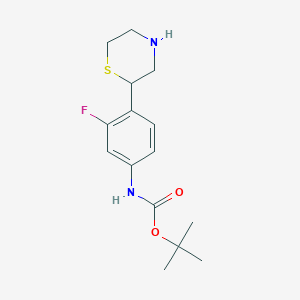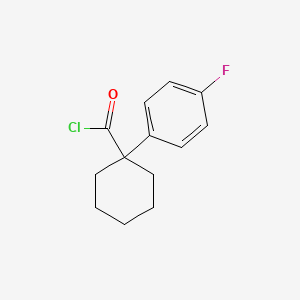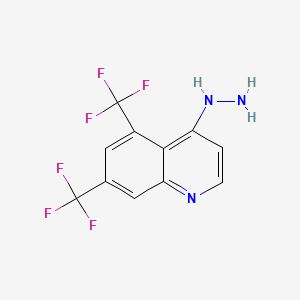
5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline is a fluorine-containing heterocyclic compound. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoromethyl groups enhances its biological activity, metabolic stability, and lipophilicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazino group to other functional groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties.
Applications De Recherche Scientifique
5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to receptors and enzymes, leading to various biological effects. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Another fluorinated compound with similar properties and applications.
5,7-Difluoromethylpyrazolo[1,5-a]pyrimidine: A compound with similar biological activity and synthetic routes.
Uniqueness
5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline is unique due to the presence of both trifluoromethyl groups and a hydrazino group in the quinoline ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H7F6N3 |
|---|---|
Poids moléculaire |
295.18 g/mol |
Nom IUPAC |
[5,7-bis(trifluoromethyl)quinolin-4-yl]hydrazine |
InChI |
InChI=1S/C11H7F6N3/c12-10(13,14)5-3-6(11(15,16)17)9-7(20-18)1-2-19-8(9)4-5/h1-4H,18H2,(H,19,20) |
Clé InChI |
CXDHWSBUWFUCFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=C(C=C(C2=C1NN)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene](/img/structure/B12840011.png)
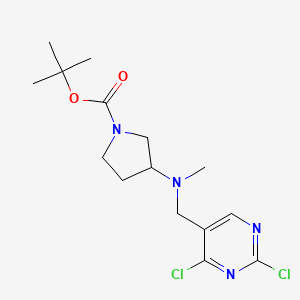
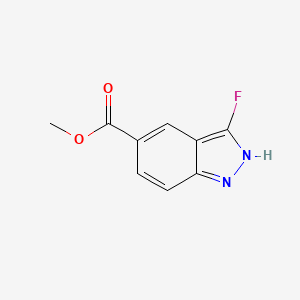

![Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12840044.png)
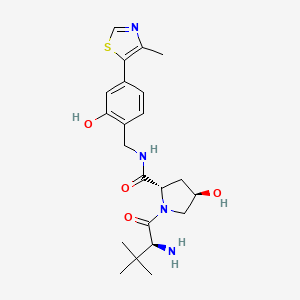
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)
